N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide is a chemical compound known for its unique structure and properties It is composed of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, an ethyl chain, and a benzamide group with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide typically involves the reaction of 3,5-dichloropyridine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide
- N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Uniqueness
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methyl group on the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
830348-04-4 |
---|---|
Molecular Formula |
C15H14Cl2N2O |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
N-[2-(3,5-dichloropyridin-2-yl)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H14Cl2N2O/c1-10-4-2-3-5-12(10)15(20)18-7-6-14-13(17)8-11(16)9-19-14/h2-5,8-9H,6-7H2,1H3,(H,18,20) |
InChI Key |
IPCSUUPWOQQSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.